molecular formula C11H12O3 B1592874 Methyl chromane-7-carboxylate CAS No. 527681-32-9

Methyl chromane-7-carboxylate

Cat. No. B1592874
M. Wt: 192.21 g/mol
InChI Key: ABEGSCLTMMNTPW-UHFFFAOYSA-N
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Description

Methyl chromane-7-carboxylate is a derivative of chromone . Chromone is a heterocyclic compound that contains oxygen as a heteroatom and has a benzo-γ-pyrone skeleton . It is recognized as a privileged structure for new drug invention and development . The type, number, and position of substituents connected to the chromone core play a vital role in determining its pharmacological activities .


Synthesis Analysis

The synthesis of chromane derivatives, including Methyl chromane-7-carboxylate, can be achieved by using an organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols followed by a PCC oxidation and dehydroxylation .


Molecular Structure Analysis

Chromene, the core structure of Methyl chromane-7-carboxylate, is a bicyclic aromatic heterocyclic compound, consisting of a benzene ring fused to an oxygen-containing pyran ring . The substitution pattern of the chromone scaffold determines different types of biological activities .

Scientific Research Applications

Synthesis of Bioactive Compounds

Methyl chromane-7-carboxylate and related compounds are valuable in synthesizing various bioactive compounds. For instance, chromanone-2-carboxylates and chroman-2-carboxylates are crucial building blocks for synthesizing repinotan, fidarestat, and nebivolol. An efficient and practical enantiospecific synthesis method using intramolecular Mitsunobu etherification has been developed for these compounds (Kim et al., 2015).

Chemical Reactions and Synthesis Processes

Methyl benzoquinone carboxylate and its derivatives are used in reactions with β-methoxynaphthalene, leading to the formation of α-arylsubstituted naphthalenes. These compounds, after undergoing further chemical processes, yield tri- and tetramethoxylated benzanthracene derivatives and other related compounds (Bräm & Eugster, 1972).

1,4-Addition of Cuprate Reagents

Chromones like methyl chromone-3-carboxylates, when activated by electron-withdrawing groups, undergo efficient 1,4-addition of cuprate reagents. This reaction produces 2,3-disubstituted chroman-4-ones, which are significant for further chemical transformations (Saengchantara & Wallace, 1990).

Synthesis of Pesticides

Methyl chromane-7-carboxylate derivatives play a role in the synthesis of novel pesticides, like Chromafenozide. The synthesis involves various stages, including reactions with different chemical agents, to yield the active pesticide compound (Shan, 2011).

Biological Applications

Several compounds containing chromane or chromene ring structures, derived from methyl chromane-7-carboxylate, have been isolated and studied for their antiplasmodial activity. Some of these compounds have shown promising results in this regard (Presley et al., 2017).

Development of Novel Therapeutic Agents

Research has been conducted on chromane-based bryostatin analogues, which are synthesized from derivatives of methyl chromane-7-carboxylate. These analogues have been evaluated for their potential in cancer therapy and other biological applications (Ketcham et al., 2016).

Future Directions

Chromone derivatives, including Methyl chromane-7-carboxylate, have been recognized as a privileged structure for new drug invention and development . They possess a spectrum of biological activities, and the type, number, and position of substituents connected to the chromone core play a vital role in determining these activities . Therefore, future research could focus on exploring the diversified pharmacological activities exhibited by chromone hybrid molecules and developing novel catalytic methods for their synthesis .

properties

IUPAC Name

methyl 3,4-dihydro-2H-chromene-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-13-11(12)9-5-4-8-3-2-6-14-10(8)7-9/h4-5,7H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABEGSCLTMMNTPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(CCCO2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00624649
Record name Methyl 3,4-dihydro-2H-1-benzopyran-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl chromane-7-carboxylate

CAS RN

527681-32-9
Record name Methyl 3,4-dihydro-2H-1-benzopyran-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of methyl 2H-chromene-7-carboxylate (372 mg, 1.96 mmol) and 10% Pd/C (25 mg) in methanol (15 mL) is stirred under 1 atm of hydrogen at rt for 3 h. The mixture is filtered through Celite and the filtrate is concentrated to a yellow residue. The crude product is purified by flash chromatography on SiO2. Elution with hexanes-EtOAc (95:5) gives 140 mg (37%) of methyl chromane-7-carboxylate as a clear oil: 1H NMR (400 MHz, CDCl3) δ 7.51, 7.47, 7.10, 4.23, 3.91, 2.85, 2.04.
Quantity
372 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DP Walker, DG Wishka, DW Piotrowski, S Jia… - Bioorganic & medicinal …, 2006 - Elsevier
… To a stirred solution of methyl chromane-7-carboxylate 56 (140 mg, 0.73 mmol) in methanol (5.0 mL) was added sodium hydroxide (5.0 mL of a 5% aqueous solution). The mixture was …
Number of citations: 113 www.sciencedirect.com

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